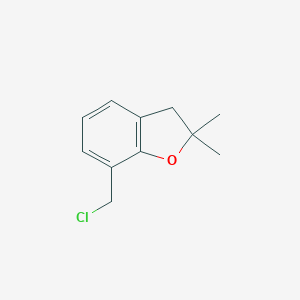

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

描述

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloromethyl group at the 7th position and two methyl groups at the 2nd position of the dihydrobenzofuran ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Environmentally friendly catalysts and solvents are preferred to minimize waste and reduce environmental impact.

化学反应分析

Types of Reactions

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of methyl derivatives.

科学研究应用

Medicinal Chemistry

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies have indicated that derivatives of benzofuran compounds can exhibit anticancer properties. The presence of the chloromethyl group may enhance the reactivity of this compound, allowing it to interact with biological targets involved in cancer progression .

- Neuroprotective Effects : Research has suggested that benzofuran derivatives may possess neuroprotective properties. Studies focusing on oxidative stress and neuroinflammation show promise for compounds like this compound in treating neurodegenerative diseases .

Material Science

The compound is also being explored for applications in material science:

- Polymer Synthesis : The chloromethyl group facilitates further reactions that can lead to the synthesis of novel polymers. These polymers could have applications in coatings, adhesives, and other materials requiring specific mechanical properties .

Synthetic Intermediates

Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that can lead to the development of new pharmaceuticals or agrochemicals .

Case Studies

作用机制

The mechanism of action of 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution reactions. In pharmaceutical applications, its mechanism would depend on the target molecule it is incorporated into and the biological pathways involved.

相似化合物的比较

Similar Compounds

7-(Bromomethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: Similar structure but with a bromomethyl group instead of chloromethyl.

7-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group instead of chloromethyl.

2,2-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran makes it a versatile intermediate for further functionalization, distinguishing it from its analogs. This functional group allows for a wide range of chemical modifications, making it valuable in synthetic chemistry.

生物活性

Chemical Identity and Structure

7-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, with the CAS number 115070-62-7, is a chemical compound characterized by the molecular formula . Its structure features a benzofuran core with chloromethyl and dimethyl substituents, which may influence its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity : Studies demonstrate that certain benzofuran derivatives possess IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Mechanism of Action : The mechanism often involves inducing apoptosis through caspase activation and cell cycle arrest at the G1 phase. These findings suggest that structural modifications can enhance the biological activity of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at different positions on the benzofuran ring can lead to variations in potency and selectivity against different biological targets. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.48 | MCF-7 |

| Compound B | 1.54 | HCT116 |

| This compound | TBD | TBD |

TBD = To Be Determined

Study 1: Anticancer Activity

In a recent study focusing on benzofuran derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the chloromethyl group significantly enhanced the anticancer activity of the derivatives compared to the parent compounds .

Study 2: Apoptosis Induction

Another investigation revealed that certain derivatives could effectively induce apoptosis in MCF-7 cells by increasing the expression of p53 and activating caspase pathways. This suggests that this compound may share similar apoptotic mechanisms .

属性

IUPAC Name |

7-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDGCBXLXMBJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428720 | |

| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115070-62-7 | |

| Record name | 7-(CHLOROMETHYL)-2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。